

# Spectroscopic data for 1-Chloro-2-butene (NMR, IR, MS)

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## Compound of Interest

Compound Name: 1-Chloro-2-butene

CAS No.: 591-97-9

Cat. No.: B1196595

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## An In-depth Technical Guide to the Spectroscopic Characterization of 1-Chloro-2-butene

This guide provides a comprehensive analysis of the spectroscopic data for **1-chloro-2-butene** (crotyl chloride), a pivotal reagent in organic synthesis. As a reactive haloalkene, its structural verification is paramount for ensuring reaction specificity and product purity. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its analytical signatures. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our interpretations in the principles of chemical structure and reactivity.

## Molecular Structure and Isomerism

**1-Chloro-2-butene** (C<sub>4</sub>H<sub>7</sub>Cl) is a colorless liquid with a pungent odor, primarily existing as a mixture of (E) and (Z) stereoisomers.<sup>[1][2]</sup> The presence of both isomers influences the complexity of the resulting spectra, often leading to overlapping signals. Understanding the distinct chemical environments of the protons and carbon atoms in each isomer is the foundation for accurate spectral interpretation.

The molecular weight of **1-chloro-2-butene** is approximately 90.55 g/mol.<sup>[3][4]</sup> It is a versatile building block in organic chemistry, serving as a butenylating agent in the synthesis of more complex molecules.<sup>[2][3]</sup> However, it is also a hazardous substance, classified as highly flammable, corrosive, and an irritant, necessitating careful handling in a well-ventilated area with appropriate personal protective equipment.<sup>[4][5][6]</sup>

Caption: Molecular structures of (E) and (Z)-**1-chloro-2-butene** isomers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of **1-chloro-2-butene**, providing information on the connectivity and stereochemistry of the molecule.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum provides a wealth of information through chemical shifts, integration, and signal splitting. For **1-chloro-2-butene**, we expect four distinct signals corresponding to the four unique proton environments.

Expertise & Experience: The electronegativity of the chlorine atom is the dominant factor influencing the chemical shifts. Protons on the carbon adjacent to the chlorine (the chloromethyl group, -CH<sub>2</sub>Cl) are significantly deshielded, causing their signal to appear further downfield compared to typical alkyl protons. The vinyl protons are also downfield due to the anisotropic effect of the π-system.

Proton Assignment	Typical Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH <sub>2</sub> Cl (a)	4.15 - 4.20	Doublet	~7 Hz
=CH-CH <sub>2</sub> (b)	5.65 - 6.05	Multiplet	Vicinal, Allylic
=CH-CH <sub>3</sub> (c)	5.65 - 6.05	Multiplet	Vicinal, Allylic
-CH <sub>3</sub> (d)	1.70 - 1.75	Doublet	~6 Hz

Table 1: Summary of <sup>1</sup>H NMR spectral data for **1-chloro-2-butene** in CDCl<sub>3</sub>.<sup>[3]</sup>

Analysis:

- CH<sub>2</sub>Cl protons (a): This signal appears as a doublet around 4.15-4.20 ppm.<sup>[3]</sup> The downfield shift is a direct consequence of the deshielding effect of the adjacent chlorine atom. It is split into a doublet by the neighboring vinyl proton (b).

- Vinyl protons (b, c): These protons resonate in the 5.65-6.05 ppm region, characteristic of protons on a double bond.[3] Their signals are complex multiplets due to coupling with each other (vicinal coupling) and with the protons of the chloromethyl and methyl groups (allylic coupling).
- -CH<sub>3</sub> protons (d): The methyl group protons appear as a doublet around 1.70-1.75 ppm, split by the adjacent vinyl proton (c).[3]

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum complements the <sup>1</sup>H NMR data by providing a direct count of the unique carbon environments. For **1-chloro-2-butene**, four distinct signals are expected.

Carbon Assignment	Typical Chemical Shift (δ, ppm)
-CH <sub>2</sub> Cl (C1)	~45-50
=CH-CH <sub>2</sub> (C2)	~125-130
=CH-CH <sub>3</sub> (C3)	~130-135
-CH <sub>3</sub> (C4)	~17-20

Table 2: Predicted <sup>13</sup>C NMR chemical shifts for **1-chloro-2-butene**.

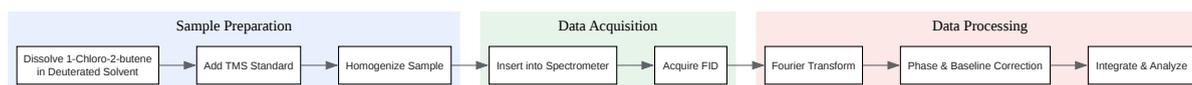
Analysis:

- C1 (-CH<sub>2</sub>Cl): The carbon directly bonded to the chlorine atom is significantly deshielded and appears around 45-50 ppm.
- C2 & C3 (=CH): The sp<sup>2</sup> hybridized carbons of the alkene appear in the typical range of 125-135 ppm.
- C4 (-CH<sub>3</sub>): The methyl carbon is the most shielded, appearing furthest upfield around 17-20 ppm.

## Experimental Protocol: NMR Sample Preparation

Trustworthiness: This protocol ensures a high-quality, high-resolution spectrum by minimizing contaminants and ensuring sample homogeneity.

- Solvent Selection: Use a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), which is an excellent solvent for **1-chloro-2-butene** and has a well-defined residual solvent peak for reference.
- Sample Preparation: In a clean, dry NMR tube, dissolve approximately 10-20 mg of **1-chloro-2-butene** in 0.6-0.7 mL of  $\text{CDCl}_3$ .
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration ( $\delta = 0.00$  ppm).[7][8][9]
- Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
- Acquisition: Place the tube in the NMR spectrometer and acquire the spectrum according to standard instrument parameters for  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.



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Caption: Standard workflow for NMR spectroscopic analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Expertise & Experience: The IR spectrum of **1-chloro-2-butene** is dominated by absorptions from the C=C double bond, the C-Cl single bond, and the various C-H bonds. The C-Cl stretch is a particularly useful diagnostic peak, though its position can be in the lower frequency

"fingerprint" region, which can be complex.[10][11] The position of the C=C stretch can also provide clues about the substitution pattern of the alkene.[12]

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
~3020	=C-H Stretch	Medium
2975, 2920	C-H (sp <sup>3</sup> ) Stretch	Strong
~1670	C=C Stretch	Medium
~965	=C-H Bend (trans)	Strong
~750-650	C-Cl Stretch	Strong

Table 3: Characteristic IR absorption bands for **1-chloro-2-butene**.[\[13\]](#)[\[14\]](#)

Analysis:

- C-H Stretches: The peak around 3020 cm<sup>-1</sup> is indicative of C-H bonds where the carbon is sp<sup>2</sup> hybridized (the vinyl protons). The stronger peaks just below 3000 cm<sup>-1</sup> are from the sp<sup>3</sup> hybridized C-H bonds of the methyl and chloromethyl groups.
- C=C Stretch: The absorption around 1670 cm<sup>-1</sup> confirms the presence of the carbon-carbon double bond.
- =C-H Bend: A strong peak often observed around 965 cm<sup>-1</sup> is characteristic of the out-of-plane bending of a trans-disubstituted alkene, which is typically the major isomer.
- C-Cl Stretch: A strong absorption in the 750-650 cm<sup>-1</sup> range is characteristic of the C-Cl stretching vibration, confirming the presence of the chloroalkane functionality.[\[14\]](#)

## Experimental Protocol: Liquid Film IR Spectroscopy

- Prepare Plates: Ensure two salt plates (e.g., KBr or NaCl) are clean and dry.
- Apply Sample: Place a single drop of neat **1-chloro-2-butene** liquid onto the surface of one plate.

- Form Film: Place the second plate on top and gently press to create a thin, uniform liquid film between the plates.
- Acquire Spectrum: Place the assembled plates in the spectrometer's sample holder and acquire the IR spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which is invaluable for confirming its identity.

Expertise & Experience: The mass spectrum of **1-chloro-2-butene** is defined by two key features: the isotopic pattern of the molecular ion due to chlorine, and the fragmentation pathway driven by the formation of a stable allylic carbocation.

Molecular Ion ( $M^+$ ): Chlorine has two stable isotopes,  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ , in a natural abundance ratio of approximately 3:1. Therefore, the molecular ion will appear as two peaks:

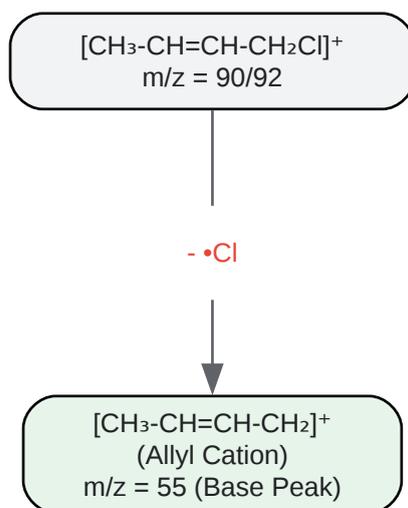
- $M^+$  at  $m/z$  90: Corresponding to the molecule containing  $^{35}\text{Cl}$ .
- $(M+2)^+$  at  $m/z$  92: Corresponding to the molecule containing  $^{37}\text{Cl}$ , with an intensity about one-third of the  $m/z$  90 peak.[\[15\]](#)

Fragmentation Analysis: The most common fragmentation involves the loss of the chlorine atom, which is a good leaving group. This results in the formation of the resonance-stabilized allyl cation.

- Base Peak ( $m/z$  55): The most intense peak in the spectrum corresponds to the  $[\text{C}_4\text{H}_7]^+$  fragment. This is formed by the heterolytic cleavage of the C-Cl bond.[\[15\]](#)[\[16\]](#) The high stability of this allylic carbocation is the driving force for this fragmentation pathway, making it the most abundant ion.[\[17\]](#)

m/z	Proposed Fragment	Significance
92	$[\text{C}_4\text{H}_7^{37}\text{Cl}]^+$	Molecular ion ( $^{37}\text{Cl}$ isotope)
90	$[\text{C}_4\text{H}_7^{35}\text{Cl}]^+$	Molecular ion ( $^{35}\text{Cl}$ isotope)[15]
75	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl group
55	$[\text{C}_4\text{H}_7]^+$	Base Peak; loss of Cl radical[16]
39	$[\text{C}_3\text{H}_3]^+$	Further fragmentation

Table 4: Major fragments observed in the electron ionization (EI) mass spectrum of **1-chloro-2-butene**. [15][16]



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Caption: Primary fragmentation pathway of **1-chloro-2-butene** in EI-MS.

## Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: Introduce a small amount of the volatile **1-chloro-2-butene** sample into the mass spectrometer, typically via a direct insertion probe or GC-MS interface.

- Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ionization chamber, causing the molecules to ionize and fragment.
- Acceleration: The resulting positively charged ions are accelerated by an electric field.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

## Conclusion

The spectroscopic characterization of **1-chloro-2-butene** is a clear illustration of how fundamental chemical principles govern analytical data. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide an unambiguous map of the carbon-hydrogen framework, with chemical shifts dictated by the electronegativity of the chlorine atom and the electronic environment of the double bond. Infrared spectroscopy confirms the presence of key functional groups, namely the C=C and C-Cl bonds. Finally, mass spectrometry verifies the molecular weight through the characteristic  $M^+/(M+2)^+$  isotopic pattern and reveals the inherent stability of the allylic carbocation through its fragmentation pattern. Together, these techniques provide a robust and self-validating system for the positive identification and quality control of this essential synthetic reagent.

## References

- $^1\text{H}$  NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry. [\[Link\]](#)
- The C-13 NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry. [\[Link\]](#)
- proton NMR spectrum of 2-methylbut-1-ene. Doc Brown's Chemistry. [\[Link\]](#)
- (2E)-1-Chloro-2-butene |  $\text{C}_4\text{H}_7\text{Cl}$  | CID 637923. PubChem. [\[Link\]](#)
- Crotyl chloride |  $\text{C}_4\text{H}_7\text{Cl}$  | CID 11589. PubChem. [\[Link\]](#)
- 2-Butene, 1-chloro-. NIST Chemistry WebBook. [\[Link\]](#)
- 2-Butene, 1-chloro- Mass Spectrum. NIST Chemistry WebBook. [\[Link\]](#)

- Mass spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry. [\[Link\]](#)
- IR: alkyl halides. Organic Chemistry at CU Boulder. [\[Link\]](#)
- The Infrared Spectroscopy of Alkenes. Spectroscopy Online. [\[Link\]](#)
- Halogenated Organic Compounds. Spectroscopy Online. [\[Link\]](#)
- Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. Doc Brown's Chemistry. [\[Link\]](#)
- Spectroscopic Properties of Alkyl Halides. Chemistry LibreTexts. [\[Link\]](#)

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5. (2E)-1-Chloro-2-butene | C<sub>4</sub>H<sub>7</sub>Cl | CID 637923 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
6. fishersci.com [\[fishersci.com\]](http://fishersci.com)
7. C<sub>4</sub>H<sub>9</sub>Cl (CH<sub>3</sub>)<sub>2</sub>CH<sub>2</sub>Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [\[docbrown.info\]](http://docbrown.info)
8. 2-methylbut-1-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylbut-1-ene 1-H nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [\[docbrown.info\]](http://docbrown.info)
9. C<sub>5</sub>H<sub>10</sub> 2-methylbut-2-ene (2-methyl-2-butene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-

[methylbut-2-ene \(2-methyl-2-butene\) 1-H nmr doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)

- [10. orgchemboulder.com \[orgchemboulder.com\]](#)
- [11. chem.libretexts.org \[chem.libretexts.org\]](#)
- [12. spectroscopyonline.com \[spectroscopyonline.com\]](#)
- [13. 2-Butene, 1-chloro- \[webbook.nist.gov\]](#)
- [14. spectroscopyonline.com \[spectroscopyonline.com\]](#)
- [15. 1-Chloro-2-butene\(591-97-9\) IR Spectrum \[chemicalbook.com\]](#)
- [16. 1-Chloro-2-butene\(591-97-9\) MS spectrum \[chemicalbook.com\]](#)
- [17. C<sub>4</sub>H<sub>9</sub>Cl \(CH<sub>3</sub>\)<sub>2</sub>CH<sub>2</sub>Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
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